(Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide
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Description
(Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide is a useful research compound. Its molecular formula is C24H26BrN5O3S and its molecular weight is 544.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound is related to a broad class of chemicals known for their complex synthesis and structural characteristics. For example, a study detailed the synthesis and antimicrobial activity of some Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones (TZP4a-l), showing significant activity against certain bacteria and fungi. The in-vitro cytotoxicity was determined to establish a selectivity index, indicating mild toxicity on mouse embryonic fibroblasts NIH 3T3 cells, suggesting potential for development as new anti-TB agents (Sivakumar & Rajasekaran, 2013).
Applications in Material Science
The compound's derivatives have been studied for their optical properties and potential applications in material science. For instance, zinc-thiolate complexes of 2,6-di-tert-butyl-4-nitrophenoxide with Cu(ii) and Zn(ii) demonstrated unusual nitronato-quinone resonance forms and H-atom transfer reactivity, highlighting the influence of steric effects on metal-ligand binding and potential applications in catalysis and material science (Porter et al., 2017).
Biological Activities
The compound and its related structures have been explored for their biological activities. For example, studies on divalent heteroleptic ytterbium complexes showed them to be effective catalysts for intermolecular styrene hydrophosphination and hydroamination, indicating potential applications in organic synthesis and pharmaceutical manufacturing (Basalov et al., 2014).
Properties
IUPAC Name |
4-[[3-tert-butyl-4-(3-nitrophenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S.BrH/c1-16-21(22(30)28(26(16)5)18-11-7-6-8-12-18)25-23-27(24(2,3)4)20(15-33-23)17-10-9-13-19(14-17)29(31)32;/h6-15H,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJSJYCBPXEODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C(C)(C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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